1,2,4,5-Tetrakis(chloromethyl)benzene

Description

Historical Context and Early Significance of Polysubstituted Benzene (B151609) Derivatives

The field of organic chemistry was fundamentally shaped by the discovery of benzene's structure and its subsequent reactions. The development of electrophilic aromatic substitution (EAS) reactions provided chemists with the tools to replace hydrogen atoms on the benzene ring with various functional groups. masterorganicchemistry.comwikipedia.orgbyjus.com This breakthrough was pivotal, as it allowed for the systematic synthesis of a vast array of benzene derivatives.

Initially, the focus was on monosubstituted and disubstituted benzenes. However, as synthetic methodologies advanced, the ability to create polysubstituted benzenes—aromatic rings with multiple functional groups—opened new frontiers. fiveable.melibretexts.orgyoutube.com These compounds became key players in organic synthesis, serving as intermediates for pharmaceuticals, dyes, and other specialty chemicals. fiveable.me The strategic placement of multiple substituents on a benzene ring is crucial, as the directing effects of existing groups influence the position of subsequent additions. libretexts.orglibretexts.org This regiochemical control is a cornerstone of synthesizing complex aromatic compounds. The ability to introduce multiple functional groups in a controlled manner transformed the benzene ring from a simple aromatic core into a versatile scaffold for constructing intricate molecular designs. researchgate.net

Molecular Architecture and Symmetry Considerations in Synthetic Design

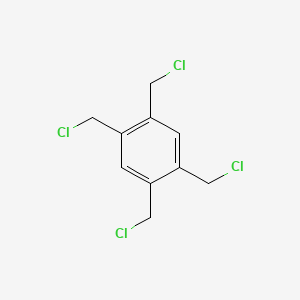

1,2,4,5-Tetrakis(chloromethyl)benzene possesses a distinct and highly symmetrical molecular architecture. The central benzene ring is a planar, hexagonal structure. quora.comwikipedia.org The four chloromethyl (-CH₂Cl) substituents at the 1, 2, 4, and 5 positions give the molecule a specific symmetry, which can be described by the D₂h point group if the molecule is considered perfectly planar. youtube.com This high degree of symmetry is a significant feature in its application as a synthetic precursor, as it allows for the construction of well-defined, ordered, and often symmetrical larger molecules.

The chemical reactivity of this compound is dominated by the four benzylic chloride groups. Benzylic halides are known to be effective electrophiles and are highly reactive in nucleophilic substitution reactions because the chlorine atom is a good leaving group. nbinno.comcommonorganicchemistry.com This reactivity allows for the facile introduction of the benzyl (B1604629) framework into various molecules, such as alcohols and amines. sciencemadness.orgchemicalbook.comwikipedia.org The presence of four such reactive sites on a single benzene core makes this compound a tetra-functional building block, enabling it to be linked to four other molecular components simultaneously. This tetra-functionality is instrumental in its use for creating cross-linked polymers and three-dimensional molecular frameworks.

Overview of Key Research Domains Utilizing this compound as a Central Core

The unique combination of a rigid, symmetric core and four highly reactive functional groups makes this compound a valuable precursor in several advanced research domains, particularly in supramolecular chemistry and materials science. rsc.orgrsc.orgresearchgate.net

One of its primary applications is in the synthesis of cyclophanes . nih.govresearchgate.net Cyclophanes are molecules containing an aromatic ring bridged by aliphatic chains. beilstein-journals.org The rigid, pre-organized structure of this compound allows it to act as a scaffold, reacting with other difunctional molecules to form complex, cage-like cyclophane structures. nih.gov Its brominated analog, 1,2,4,5-tetrakis(bromomethyl)benzene (B96394), is frequently used in the regioselective synthesis of various macrocycles, including bis(perazacrown) receptors and thioether macrocycles, highlighting the utility of this substitution pattern. researchgate.net

Another significant area of application is the construction of porous organic polymers (POPs) and frameworks. researchgate.netmdpi.com The tetra-functionality of the molecule is ideal for creating highly cross-linked, three-dimensional networks with permanent porosity. rsc.org These materials are synthesized through reactions like Friedel-Crafts alkylation, where the chloromethyl groups react with other aromatic units to build an extended polymer network. liverpool.ac.uk While the chloromethylated compound itself is a key monomer, its derivatives, such as 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062) (H₄TCPB), are widely used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) . mdpi.comresearchgate.netunl.eduresearchgate.net MOFs are crystalline materials with high surface areas and tunable pore sizes, with applications in gas storage, separation, and catalysis. mdpi.comnih.gov Similarly, silicon-centered tetrahedral ligands derived from a tetrasubstituted benzene core are used to construct MOFs for applications like selective dye adsorption. rsc.org The defined geometry of the tetrasubstituted benzene linker dictates the structure and properties of the resulting framework. Furthermore, the phosphine (B1218219) analog, 1,2,4,5-tetrakis(diphenylphosphino)benzene, serves as a bridging ligand to create complex heterotrimetallic assemblies. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

2206-83-9 |

|---|---|

Molecular Formula |

C10H10Cl4 |

Molecular Weight |

272.0 g/mol |

IUPAC Name |

1,2,4,5-tetrakis(chloromethyl)benzene |

InChI |

InChI=1S/C10H10Cl4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-2H,3-6H2 |

InChI Key |

LGDRQFBHILLWSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1CCl)CCl)CCl)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2,4,5 Tetrakis Chloromethyl Benzene and Its Functional Analogues

Strategic Chloromethylation Protocols of Aromatic Substrates

Direct chloromethylation of an aromatic ring is a primary method for introducing chloromethyl functionalities. This approach is governed by the principles of electrophilic aromatic substitution, where reaction conditions must be carefully controlled to achieve the desired level of substitution and regioselectivity.

The chloromethylation of aromatic compounds, famously known as the Blanc reaction, is a classic example of electrophilic aromatic substitution. mdpi.comlibretexts.org The reaction typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). mdpi.com The mechanism is initiated by the activation of formaldehyde by the acidic catalyst.

The process unfolds in several key steps:

Generation of the Electrophile : Under acidic conditions, the carbonyl oxygen of formaldehyde is protonated, which significantly increases the electrophilicity of the carbonyl carbon. mdpi.comlibretexts.org The Lewis acid catalyst (e.g., ZnCl₂) coordinates to the oxygen atom, further enhancing its electrophilic character. nih.govnih.gov This activated complex is then attacked by the nucleophilic π-electrons of the aromatic ring. Other potent electrophilic species that may form include the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the highly reactive chlorocarbenium cation (ClCH₂⁺). mdpi.com

Electrophilic Attack : The aromatic ring's π-system attacks the electrophilic carbon of the activated formaldehyde species. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Rearomatization : A base (such as Cl⁻) abstracts a proton from the carbon atom bearing the new substituent, restoring the ring's aromaticity and yielding a hydroxymethylated aromatic compound (a benzyl (B1604629) alcohol). mdpi.comlibretexts.org

Conversion to Chloromethyl Group : The resulting benzyl alcohol is rapidly converted to the final chloromethyl derivative in the presence of hydrogen chloride and the Lewis acid catalyst. mdpi.com

For polychloromethylation to yield a tetrasubstituted product like 1,2,4,5-tetrakis(chloromethyl)benzene, the starting aromatic substrate must already possess directing groups that favor substitution at the desired positions, or the reaction conditions must be forcing enough to overcome the deactivating effect of the already-introduced chloromethyl groups. However, direct tetrachloromethylation of unsubstituted benzene (B151609) is synthetically challenging due to the deactivating nature of the chloromethyl group and the potential for side reactions.

Achieving high yields and specific regioselectivity for tetrachloromethylation requires careful optimization of several reaction parameters. The most viable strategy for synthesizing this compound via this method involves starting with a pre-substituted benzene ring, namely 1,2,4,5-tetramethylbenzene (B166113) (durene), and performing a chlorination reaction on the methyl groups, rather than a direct chloromethylation of the ring itself.

However, if applying the principles of chloromethylation to a suitable precursor, the following factors would be critical for optimization:

| Parameter | Objective and Considerations |

| Starting Material | Use of a substrate with activating groups (like methyl groups in durene) at the 1,2,4, and 5 positions to direct the electrophile. |

| Chloromethylating Agent | A combination of a formaldehyde source (paraformaldehyde is common) and hydrogen chloride is typically used. Chloromethyl methyl ether can also be an alternative, though it is highly carcinogenic. mdpi.com |

| Catalyst | A strong Lewis acid like ZnCl₂, AlCl₃, or SnCl₄ is required to generate the electrophile. The choice and concentration of the catalyst affect reaction rate and can influence side product formation. |

| Stoichiometry | A significant excess of the chloromethylating reagents is necessary to drive the reaction towards complete substitution of all four positions. |

| Temperature | Higher temperatures generally increase the reaction rate but can also promote the formation of diarylmethane byproducts, where a chloromethylated product undergoes a subsequent Friedel-Crafts alkylation with another aromatic molecule. semanticscholar.org |

| Solvent | An inert solvent, such as a halogenated hydrocarbon, is typically used to solubilize the reactants. |

| Reaction Time | Sufficient time is needed for the reaction to proceed to completion, but prolonged reaction times can increase the likelihood of side reactions. |

By carefully controlling these conditions, the formation of the desired 1,2,4,5-tetrasubstituted product can be favored while minimizing the formation of undesired isomers and polymeric byproducts.

Synthesis via Halogen Exchange and Precursor Transformation

An alternative and often more controlled route to this compound involves the synthesis of a more accessible precursor, such as the corresponding bromo-analogue, followed by a halogen exchange reaction. This multi-step approach can offer advantages in terms of yield and purity.

The compound 1,2,4,5-tetrakis(bromomethyl)benzene (B96394), also known as α,α′,α′′,α′′′-tetrabromodurene, serves as a crucial intermediate. It is most commonly synthesized via the free-radical bromination of 1,2,4,5-tetramethylbenzene (durene). youtube.com This reaction specifically targets the benzylic hydrogens of the methyl groups, leaving the aromatic ring intact.

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, is the preferred method. youtube.com The use of NBS is advantageous because it provides a low, constant concentration of molecular bromine (Br₂), which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. youtube.comresearchgate.net

Typical Reaction Conditions for Radical Bromination of Durene:

| Parameter | Details |

|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Starting Material | 1,2,4,5-Tetramethylbenzene (Durene) |

| Stoichiometry | At least 4 equivalents of NBS are required to ensure complete bromination of all four methyl groups. |

| Initiator | A radical initiator such as dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or photochemical initiation (UV light). |

| Solvent | An inert, non-polar solvent, classically carbon tetrachloride (CCl₄), though safer alternatives are now preferred. |

| Temperature | The reaction is typically carried out under reflux conditions to facilitate radical chain propagation. |

The reaction proceeds via a standard radical chain mechanism involving initiation, propagation, and termination steps. The stability of the intermediate benzyl radical makes this position particularly susceptible to hydrogen abstraction by the bromine radical.

Once 1,2,4,5-tetrakis(bromomethyl)benzene is synthesized, the bromine atoms can be replaced with chlorine atoms through a nucleophilic substitution reaction. This type of transformation is often referred to as a Finkelstein or Finkelstein-type reaction. libretexts.org Although the classic Finkelstein reaction involves converting alkyl chlorides or bromides to iodides using sodium iodide in acetone, the underlying principle of halogen exchange can be applied to convert bromides to chlorides. libretexts.orgsigmaaldrich.com

The reaction involves treating the tetrabromo compound with a source of chloride ions. Since the substrate contains primary benzylic bromides, the reaction proceeds readily via an Sₙ2 mechanism. nih.gov

Key factors for a successful bromine-to-chlorine conversion include:

Chloride Source : A salt providing a high concentration of chloride ions is needed. Common choices include lithium chloride (LiCl), sodium chloride (NaCl), or quaternary ammonium (B1175870) chlorides like tetrabutylammonium (B224687) chloride (TBAC). The choice of cation is important as it affects the salt's solubility in the chosen solvent.

Solvent : A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile (B52724) is typically used. These solvents are capable of dissolving the ionic chloride source while also being suitable for Sₙ2 reactions.

Le Châtelier's Principle : To drive the equilibrium towards the chlorinated product, conditions are chosen to favor its formation. This can be achieved by using a large excess of the chloride salt or by selecting a solvent in which the starting bromide is more soluble than the resulting chloride product, or where the byproduct (e.g., NaBr) is insoluble and precipitates out of the solution, as is the case in the classic Finkelstein reaction. libretexts.org

This halogen exchange strategy provides a clean and efficient pathway to this compound from its readily accessible brominated precursor.

Derivatization and Functionalization Strategies of the Chloromethyl Groups

The synthetic utility of this compound lies in the high reactivity of its four chloromethyl groups. As primary benzylic halides, they are excellent substrates for nucleophilic substitution reactions (primarily Sₙ2), allowing for the facile introduction of a wide array of functional groups. nih.gov This tetra-functionality makes the molecule an ideal scaffold for building complex, symmetrical molecules such as macrocycles, dendrimers, and molecular cages.

The analogous compound, 1,2,4,5-tetrakis(bromomethyl)benzene, has been extensively used to synthesize a variety of complex structures, and similar reactivity is expected for the chloromethyl derivative. sigmaaldrich.com The chloromethyl groups can react with various nucleophiles to form new carbon-heteroatom bonds.

Examples of Functionalization Reactions:

| Nucleophile Type | Reagent Example | Functional Group Formed | Product Class |

| Oxygen | Sodium ethoxide (NaOEt) | Ether (-CH₂-OEt) | Tetraether |

| Sodium acetate (B1210297) (NaOAc) | Ester (-CH₂-OAc) | Tetraester | |

| Sulfur | Sodium hydrosulfide (B80085) (NaSH) | Thiol (-CH₂-SH) | Tetrathiol |

| Sodium thiophenoxide (NaSPh) | Thioether (-CH₂-SPh) | Tetrathioether | |

| Nitrogen | Ammonia (NH₃) | Primary Amine (-CH₂-NH₂) | Tetraamine |

| Phthalimide (Gabriel Synthesis) | Primary Amine (after hydrolysis) | Tetraamine | |

| Sodium azide (B81097) (NaN₃) | Azide (-CH₂-N₃) | Tetraazide | |

| Phosphorus | Triphenylphosphine (PPh₃) | Phosphonium Salt (-CH₂-P⁺Ph₃) | Tetraphosphonium Salt |

| Carbon | Sodium cyanide (NaCN) | Nitrile (-CH₂-CN) | Tetranitrile |

Furthermore, by using dinucleophiles such as diamines, dithiols, or diols, this compound can be employed as a key component in cyclization reactions to form large macrocyclic compounds, known as cyclophanes. These molecules are of significant interest for their unique host-guest chemistry and conformational properties. The symmetrical arrangement of the four reactive sites allows for the construction of highly ordered, three-dimensional structures.

Nucleophilic Substitution Reactions for Diverse Functional Group Introduction

The four benzylic chloride groups on the this compound core are prime sites for nucleophilic substitution reactions. This reactivity allows for the straightforward replacement of the chloride leaving group with a variety of atoms and functional moieties, enabling the synthesis of a wide range of derivatives from a single precursor.

Key examples of nucleophilic substitution on this scaffold include reactions with nitrogen, sulfur, and azide nucleophiles.

Nitrogen Nucleophiles : Primary and secondary amines, as well as heterocyclic compounds like imidazole (B134444), readily displace the chloride ions to form new carbon-nitrogen bonds. This class of reaction is fundamental to the synthesis of complex polyamino compounds and ligands for coordination chemistry, such as tetrapodal imidazolium (B1220033) ligands.

Sulfur Nucleophiles : Thiolates and other sulfur-containing nucleophiles react efficiently to form thioethers. This method is commonly employed for the synthesis of sulfur-containing macrocycles known as thiacyclophanes.

Azide Nucleophiles : The reaction with sodium azide provides a direct route to 1,2,4,5-tetrakis(azidomethyl)benzene. nih.gov This tetra-azide compound is a high-energy material and serves as a precursor for nitrogen-rich materials and as a building block for creating nitrogen-containing heterocycles via click chemistry. nih.gov

The following table summarizes representative nucleophilic substitution reactions for introducing functional diversity.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class Example |

| Amine/Imidazole | Imidazole | Imidazolium salt | Tetrapodal imidazolium ligands |

| Thiolate | Sodium sulfide (B99878) (Na₂S) | Thioether | Thiacyclophanes |

| Azide | Sodium azide (NaN₃) | Azide | 1,2,4,5-Tetrakis(azidomethyl)benzene nih.gov |

| Amide | Tosylated diamine | N-alkylated amide | Aza-crown ethers wikipedia.org |

Synthesis of Multifunctional Linkers and Molecular Scaffolds

The tetra-functional and rigid nature of this compound makes it an exceptional molecular scaffold. By reacting it with various di- or poly-functional nucleophiles, chemists can construct large, well-defined three-dimensional structures with applications in supramolecular chemistry, materials science, and catalysis.

Cyclophanes and Macrocycles: One of the most prominent applications of this scaffold is in the synthesis of cyclophanes, which are molecules containing one or more aromatic rings bridged by aliphatic chains. wikipedia.org By reacting this compound with bifunctional nucleophiles such as dithiols or diamines under high-dilution conditions, complex, cage-like macrocycles can be formed. nih.gov For instance, reaction with sulfur nucleophiles can yield intricate thiacyclophanes, while reactions with polyamines can produce aza-crown ethers, which are known for their ion-binding capabilities. wikipedia.org

Dendrimeric Structures: The compound can serve as the central core for the synthesis of dendrimers. The four chloromethyl groups act as initial branching points, allowing for the iterative addition of subsequent layers or "generations" of monomers. This approach has been used to create complex structures such as dendrimeric organoplatinum complexes.

Ligands for Supramolecular Assembly: The molecule is a precursor to sophisticated ligands used in coordination-driven self-assembly. For example, the synthesis of tetrapodal imidazolium ligands from 1,2,4,5-tetrakis(bromomethyl)benzene leads to molecules that can coordinate with metal ions, such as silver, to form self-assembled cages. These structures are of interest for their potential as molecular containers or catalysts.

Cross-linkers for Porous Polymers: In polymer chemistry, this compound can be utilized as a cross-linking agent. Its ability to form four covalent bonds allows it to connect multiple polymer chains, leading to the formation of robust, three-dimensional networks. This strategy is valuable in the synthesis of porous organic polymers (POPs), where the rigid core of the cross-linker helps to create and maintain permanent microporosity within the material, making it suitable for applications in gas storage and separation. rsc.orgmdpi.com

The table below outlines the use of this compound in creating various molecular scaffolds.

| Scaffold Type | Synthetic Strategy | Key Feature | Example Application |

| Cyclophanes | Cyclization with difunctional nucleophiles | Cage-like structure | Host-guest chemistry, molecular recognition nih.gov |

| Dendrimers | Iterative branching from the core | Highly branched, defined architecture | Catalysis, drug delivery |

| Coordination Ligands | Functionalization with coordinating groups | Pre-organized binding sites | Self-assembled metal-organic cages |

| Porous Organic Polymers | Cross-linking of monomers/polymers | Permanent porosity, high surface area | Gas storage and separation rsc.org |

1,2,4,4,5 Tetrakis Chloromethyl Benzene As a Versatile Building Block in Supramolecular and Polymer Chemistry

Applications in Supramolecular Chemistry: Directed Assembly and Host-Guest Systems

The strategic placement of four reactive sites on the benzene (B151609) ring makes 1,2,4,5-tetrakis(chloromethyl)benzene an ideal candidate for the synthesis of elaborate supramolecular assemblies. These assemblies are held together by non-covalent interactions, leading to the formation of intricate host-guest systems with a wide range of potential applications.

Construction of Macrocyclic Architectures and Molecular Capsules

The synthesis of macrocycles and molecular capsules is a cornerstone of supramolecular chemistry, and this compound and its derivatives serve as key precursors in this endeavor. These container-like molecules are capable of encapsulating smaller guest molecules, leading to novel chemical and physical properties.

The spontaneous organization of molecules into well-defined, stable, and non-covalently bonded structures, known as self-assembly, is governed by a variety of weak interactions. These include hydrogen bonding, van der Waals forces, π-π stacking, and hydrophobic interactions. In the context of macrocycles derived from this compound, these forces dictate the folding and association of molecular components to form the final supramolecular architecture. Hydrogen bonds, in particular, play a crucial role in directing the assembly of dimeric and multimeric capsules. The precise geometry and electronic nature of the interacting molecules are paramount in achieving a well-defined and stable assembly.

A notable application of tetrakis(halomethyl)benzene derivatives is in the construction of self-assembling dimeric capsules, often colloquially referred to as "tennis ball" dimers. While not directly synthesized from this compound in a single step, this compound serves as a precursor to more complex cavitands that can then dimerize. These cavitands, which are bowl-shaped molecules, can be functionalized with groups capable of forming intermolecular hydrogen bonds.

In a typical design, two cavitand molecules self-assemble in solution to form a closed-surface capsule, held together by a seam of hydrogen bonds. The resulting structure resembles a tennis ball, with an internal cavity capable of encapsulating small guest molecules. The formation and stability of these dimers are highly dependent on the solvent and the presence of a suitable guest molecule that fits within the cavity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are instrumental in characterizing these dimeric capsules and studying their host-guest chemistry. rsc.orgnortheastern.edu

| Guest Molecule | Host System | Key Non-Covalent Interactions | Characterization Methods |

| Methane | Glycoluril-based cavitand dimer | Hydrogen bonding, van der Waals forces | NMR Spectroscopy, Mass Spectrometry |

| Dichloromethane | Tetrakis(3-pyridyl)ethylene cavitand dimer | Halogen bonding, coordination bonding | X-ray Crystallography, NMR, MS |

Engineering of Metallosupramolecular Assemblies and Coordination Networks

The versatility of the this compound core extends to the realm of metallosupramolecular chemistry, where it is used to create ligands for the construction of complex coordination networks and discrete metallosupramolecular assemblies. By replacing the chloromethyl groups with coordinating moieties, a wide array of ligands with specific geometric and electronic properties can be designed.

A significant application of this compound is in the synthesis of tetrapodal N-heterocyclic carbene (NHC) precursors. NHCs are a class of stable carbenes that have become ubiquitous as ligands in organometallic chemistry and catalysis. The synthesis of these precursors often involves the reaction of this compound with N-substituted imidazoles to form tetraimidazolium salts. These salts can then be deprotonated to generate the corresponding tetracarbene ligands, which can coordinate to multiple metal centers. figshare.comnsf.govbeilstein-journals.org

The modular nature of this synthesis allows for the fine-tuning of the steric and electronic properties of the resulting NHC ligands by varying the substituents on the imidazole (B134444) ring. This tunability is crucial for controlling the catalytic activity and selectivity of the resulting metal complexes.

| NHC Precursor Type | Starting Material | Synthetic Approach | Key Features of Resulting Ligand |

| Tetraimidazolium Salt | This compound | Alkylation of N-substituted imidazoles | Tetratopic, allows for formation of polynuclear complexes |

| Dihydroimidazolium Salt | ω-chloroalkanoyl chlorides | Sequential attachment of nitrogen nucleophiles and ring closure | Bifunctional, incorporates hydrogen bond donor subunits |

| Imidazolium (B1220033) Salt | Glyoxal and primary amines | Condensation followed by cyclization | Symmetrical, widely used in catalysis |

Ligands derived from the this compound core can coordinate to a variety of metal ions, leading to the formation of metallosupramolecular architectures with diverse coordination geometries. The preferred geometry is influenced by the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. researchgate.netlibretexts.org

Common coordination geometries observed in these assemblies include tetrahedral, square planar, and octahedral. The rigid nature of the benzene backbone in the ligand often pre-organizes the coordinating groups, facilitating the formation of well-defined and predictable structures. X-ray crystallography is a powerful tool for elucidating the precise coordination environment of the metal centers and the nature of the metal-ligand interactions. nih.gov The study of these interactions is fundamental to understanding the stability and reactivity of the resulting metallosupramolecular assemblies. researchgate.net

| Metal Ion | Ligand Type | Typical Coordination Geometry | Metal-Ligand Bond Distance Range (Å) |

| First-Row Transition Metals (e.g., Cu, Zn) | Imidazole-based | Tetrahedral, Octahedral | 1.9 - 2.2 |

| Group 10 Metals (e.g., Pd, Pt) | Dithiolene, Phosphine (B1218219) | Square Planar | 2.2 - 2.4 |

| Lanthanides/Actinides | Phosphine, Thiolate | High coordination numbers (e.g., 8, 9) | 2.4 - 2.7 |

Integration into Polymeric Systems: Monomers and Polymerization Initiators

This compound is a highly functionalized aromatic compound whose structure makes it a versatile component in the synthesis of advanced polymeric materials. Its four reactive chloromethyl groups, positioned symmetrically on a rigid benzene core, allow it to serve dual roles as both a monomer in step-growth polymerization and as a multifunctional initiator in certain types of chain-growth polymerization. This versatility enables the creation of complex polymer architectures, including hyperbranched polymers, star polymers, and cross-linked networks.

Role as a Monomer in Step-Growth and Chain-Growth Polymerization Reactions

The classification of polymerization mechanisms into step-growth and chain-growth is fundamental to polymer chemistry. wikipedia.org this compound can participate in both, although in functionally different ways.

In step-growth polymerization , polymers are formed by the stepwise reaction between functional groups of monomers. libretexts.org In this process, monomers react to form dimers, then trimers, and so on, with the molecular weight of the polymer chains growing slowly throughout the reaction. wikipedia.orgacs.org The tetrafunctional nature of this compound makes it an ideal candidate for producing highly branched or cross-linked polymers through this mechanism. The reactive benzylic chloride moieties can undergo nucleophilic substitution reactions with a variety of difunctional or multifunctional nucleophiles, such as diamines, diols, or dithiols. This type of reaction, a polycondensation, results in the formation of a polymer and the elimination of a small molecule (in this case, HCl or a salt). For example, reaction with a diamine would lead to the formation of a complex polyamine network. Due to its four reactive sites, polymerization progresses rapidly to a high-molecular-weight, three-dimensional network, a characteristic of monomers with functionality greater than two.

In chain-growth polymerization , an initiator generates a reactive center, which then adds monomer units one at a time to a growing chain. The molecular weight increases rapidly at the beginning of the reaction. cmu.edu While this compound does not typically act as a monomer in the traditional sense of adding sequentially to a growing chain, it serves as a highly effective multifunctional initiator for controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.edu In this "core-first" approach, the four chloromethyl groups act as initiation sites from which polymer chains can grow outwards. illinois.eduresearchgate.net This method is particularly powerful for creating polymers with a well-defined number of arms emanating from a central core. The closely related compound, hexakis(chloromethyl)benzene, has been successfully used as a multifunctional initiator for the ATRP of styrene, demonstrating the utility of chloromethylated benzene cores in initiating controlled chain-growth reactions. cmu.edu

Application as a Photoiniferter for Controlled Radical Polymerization

A photoiniferter is a chemical compound that serves as an initiator, transfer agent, and terminator in a photochemically mediated controlled radical polymerization. acs.org The process relies on the reversible cleavage of a covalent bond under UV irradiation to generate a radical that can initiate polymerization and a persistent radical that reversibly terminates the growing chain.

Benzylic halides, such as benzyl (B1604629) chloride, are known to be susceptible to photolytic cleavage of the carbon-halogen bond to generate a benzyl radical. nih.gov This principle can be extended to this compound. Upon exposure to UV light of an appropriate wavelength, the C-Cl bonds can undergo homolytic cleavage, generating four benzylic radical sites on the central benzene ring. Each of these radical sites can initiate the polymerization of a vinyl monomer. This tetrafunctional initiation capacity makes it a potent precursor for creating four-arm star polymers in a controlled manner, where light provides external temporal and spatial control over the polymerization process.

Star polymers are a class of branched macromolecules consisting of multiple linear polymer chains, or "arms," linked to a central core. researchgate.net The use of this compound as a central building block exemplifies the "core-first" synthesis strategy. illinois.edunih.gov In this method, the polymerization of monomers is initiated from the multifunctional core, ensuring that the final macromolecule has a precise number of arms—in this case, four.

This approach is highly effective when used with controlled radical polymerization techniques like ATRP. The four chloromethyl groups serve as latent initiator sites. In the presence of a suitable catalyst system (e.g., a copper complex in ATRP), each C-Cl bond is reversibly activated to generate a radical, which then propagates by adding monomer units. Because the initiation occurs from a single molecule, the resulting polymer has a distinct star architecture. This method has been widely used with analogous multifunctional initiators to create a variety of star polymers with well-defined structures. cmu.edunih.gov

A key advantage of using controlled polymerization techniques with a multifunctional initiator like this compound is the high degree of control over the final polymer structure.

Architecture: The number of arms of the star polymer is precisely determined by the number of initiating sites on the core molecule. With this compound, the resulting polymers will inherently have a four-arm star architecture.

Molecular Weight and Dispersity: In a controlled polymerization, all polymer chains grow at approximately the same rate. Consequently, the molecular weight of the arms is directly proportional to the ratio of the concentration of consumed monomer to the concentration of the initiator. This allows for the synthesis of star polymers with predictable molecular weights by simply adjusting the reaction stoichiometry. Furthermore, this simultaneous growth leads to arms of uniform length, resulting in star polymers with a low polydispersity index (Đ), typically close to 1.1. cmu.edu

| Feature | Control Mechanism | Outcome |

| Number of Arms | Functionality of Initiator Core | Precisely four arms |

| Arm Molecular Weight | [Monomer] / [Initiator] Ratio | Tunable and predictable |

| Molecular Weight Distribution | Controlled/Living Polymerization | Low dispersity (Đ ≈ 1.1) |

| Composition | Sequential Monomer Addition | Can produce star-block copolymers |

This interactive table summarizes the control over polymer properties using this compound as a core-first initiator.

Synthesis of Cross-linked Polymeric Networks and Resins

Cross-linking is the process of forming covalent bonds to link one polymer chain to another, resulting in a three-dimensional polymer network. Molecules used to create these links are known as cross-linking agents. The tetrafunctionality of this compound makes it a highly efficient cross-linking agent for creating robust polymeric networks and resins. Its brominated analog, 1,2,4,5-tetrakis(bromomethyl)benzene (B96394), is recognized for its role as a cross-linker in polymer chemistry. guidechem.com

Design of Covalent Organic Frameworks (COFs) and Porous Organic Materials

Porous organic materials are a class of polymers characterized by permanent, accessible porosity. While crystalline Covalent Organic Frameworks (COFs) represent a prominent subclass, a broader category of amorphous Porous Organic Polymers (POPs) also exists. mdpi.com

The synthesis of highly crystalline COFs typically relies on condensation reactions that are reversible, such as the formation of boronate esters or imines (Schiff bases), which allow for "error-checking" and the formation of an ordered framework. For these reasons, precursors for COFs usually contain functional groups like boronic acids, aldehydes, or amines. ossila.comchemicalbook.com

While this compound is not a conventional building block for crystalline COFs, it is an exceptionally useful monomer for synthesizing amorphous Porous Organic Polymers (POPs) , often referred to as hyper-cross-linked polymers (HCPs). These materials are synthesized through irreversible bond-forming reactions, leading to a rigid, amorphous network with high porosity and surface area.

A primary method for incorporating this compound into POPs is through Friedel-Crafts alkylation. mt.com In this reaction, carried out in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), the chloromethyl groups act as electrophiles that react with other aromatic monomers (such as benzene, biphenyl, or carbazole). youtube.comrsc.org The tetrafunctional nature of this compound allows it to act as a rigid, tetrahedral-like node, leading to the rapid formation of an extensive three-dimensional network. The irreversible nature of the C-C bonds formed provides the resulting POPs with exceptional chemical and thermal stability. The inefficient packing of the rigid, contorted polymer chains creates intrinsic microporosity, making these materials suitable for applications in gas storage, separation, and catalysis.

| Material Class | Typical Monomers | Bonding | Structure | Role of Benzene Core |

| Covalent Organic Frameworks (COFs) | Aldehydes, Amines, Boronic Acids | Reversible (e.g., Imine, Boronate Ester) | Crystalline, Ordered | Linker (e.g., 1,2,4,5-Tetrakis(4-formylphenyl)benzene) |

| Porous Organic Polymers (POPs) | Chloromethyl Aromatics, Aryls | Irreversible (e.g., C-C via Friedel-Crafts) | Amorphous, Disordered | Node/Cross-linker (e.g., this compound) |

This interactive table compares the characteristics of COFs and POPs and the role of benzene-based building blocks.

Rational Design of Linkers and Nodes from the Tetrakis(chloromethyl)benzene Core

The rational design of molecular components is crucial for dictating the final architecture and functionality of supramolecular assemblies and polymers. The this compound core serves as an excellent platform for designing linkers and nodes due to its planar geometry and the high reactivity of its chloromethyl groups, which can be readily transformed into a variety of other functionalities.

This chemical versatility allows for the synthesis of custom-designed monomers. For instance, the chloromethyl groups can be converted into aldehydes, carboxylic acids, or phosphines. These derivatives can then act as multitopic linkers. A prime example is the synthesis of 1,2,4,5-tetrakis-(4-formylphenyl)benzene, an important intermediate used to build Covalent Organic Frameworks (COFs). chemicalbook.comchemicalbook.com These frameworks are crystalline polymers with permanent porosity and highly ordered structures. chemicalbook.comchemicalbook.com The precise organization of molecular building blocks in two or three dimensions makes COFs promising for applications in gas storage, separation, and catalysis. chemicalbook.com

Similarly, derivatives like 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062) are employed in the synthesis of new Metal-Organic Frameworks (MOFs). rsc.org The design of these linkers, originating from the tetrakis(chloromethyl)benzene core, directly influences the pore size, shape, and chemical environment of the resulting porous material. chemicalbook.com The choice of functional group, the length of the linker arm, and its rigidity are all critical parameters that are considered in the rational design process to achieve a desired material property.

The table below illustrates how the core 1,2,4,5-tetrasubstituted benzene structure can be modified to create linkers for different types of porous materials.

| Core Structure Derivative | Functional Group | Resulting Porous Material | Key Application |

| 1,2,4,5-Tetrakis(4-formylphenyl)benzene | Aldehyde (-CHO) | Covalent Organic Frameworks (COFs) chemicalbook.comossila.com | Gas Storage, Catalysis chemicalbook.com |

| 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene | Carboxylic Acid (-COOH) | Metal-Organic Frameworks (MOFs) rsc.org | Luminescence, Gas Sorption rsc.orgnih.gov |

| 1,2,4,5-Tetrakis(diphenylphosphino)benzene | Phosphine (-PPh₂) | Trimetallic Arrays, Coordination Polymers nih.gov | Control of Redox-Active Groups nih.gov |

| 1,2,4,5-Benzenetetrathiolate | Thiol (-SH) | Metallo-organic Polymers researchgate.net | Dinuclear or Oligomeric Metal Complexes researchgate.net |

Synthetic Strategies for Periodical Porous Material Construction

The construction of periodical porous materials, such as Porous Aromatic Frameworks (PAFs) and Covalent Organic Frameworks (COFs), from this compound and its derivatives relies on a variety of robust synthetic strategies that form strong covalent bonds. researchgate.netresearchgate.net These methods facilitate the assembly of molecular building blocks into extended, porous networks. researchgate.net

One of the most common and cost-effective methods is the Friedel-Crafts alkylation reaction. ed.ac.uk In this approach, the chloromethylated benzene acts as a cross-linker, reacting with other aromatic monomers in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to form a hyper-cross-linked polymer. ed.ac.ukresearchgate.net This strategy is particularly effective for creating amorphous porous organic polymers (POPs) with high surface areas, excellent thermal and chemical stability, and significant pore volumes. ed.ac.uk The resulting materials are suitable for applications like gas adsorption and pollutant removal.

Other important synthetic strategies involve coupling reactions that create strong carbon-carbon bonds. These include:

Yamamoto and Ullmann Coupling: These reactions are used to polymerize brominated aromatic monomers, such as 1,3,5-tris(4-bromophenyl)benzene, to form PAFs composed solely of phenyl rings. rsc.org

Suzuki Coupling: This cross-coupling reaction is employed with boronic acid derivatives to form C-C bonds, enabling the construction of diverse PAFs. acs.orgnih.gov

Scholl Reaction: This method allows for the direct coupling of aromatic rings to form polymeric skeletons from flat multi-benzene compounds, providing a low-cost route to PAF materials. nih.gov

For crystalline materials like COFs, the synthesis relies on reversible condensation reactions, often under solvothermal conditions. For example, the reaction between a tetra-aldehyde linker like 1,2,4,5-tetrakis-(4-formylphenyl)benzene and a multiamino-substituted monomer forms imine linkages, resulting in a highly ordered, crystalline 2D or 3D framework. ossila.comescholarship.org The reversibility of the imine bond formation allows for "error correction" during the synthesis, leading to a more crystalline and less defective material.

The following table summarizes key synthetic strategies used to construct porous materials from tetra-substituted benzene building blocks.

| Synthetic Strategy | Reaction Type | Typical Monomers/Linkers | Resulting Material Type | Key Features |

| Friedel-Crafts Alkylation | Electrophilic Aromatic Substitution | Chloromethylated aromatics, aromatic compounds ed.ac.uk | Porous Organic Polymers (POPs), Hyper-cross-linked Polymers (HCPs) ed.ac.uk | Amorphous, high surface area, cost-effective ed.ac.ukresearchgate.net |

| Yamamoto/Ullmann Coupling | Reductive Coupling of Aryl Halides | Brominated aromatics (e.g., 1,3,5-tris(4-bromophenyl)benzene) rsc.org | Porous Aromatic Frameworks (PAFs) rsc.org | Forms robust C-C bonds, creates phenyl-rich networks rsc.org |

| Suzuki Coupling | Palladium-Catalyzed Cross-Coupling | Aryl halides and aryl boronic acids acs.org | Porous Aromatic Frameworks (PAFs) acs.org | Versatile for incorporating diverse functional groups acs.orgnih.gov |

| Imine Condensation | Schiff Base Formation | Multi-aldehyde and multi-amine monomers ossila.comescholarship.org | Covalent Organic Frameworks (COFs) chemicalbook.comossila.com | Reversible reaction leads to crystalline, ordered structures nih.gov |

Advanced Analytical and Spectroscopic Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1,2,4,5-Tetrakis(chloromethyl)benzene. The high degree of symmetry in the molecule simplifies its NMR spectra, making it a clear example for demonstrating fundamental NMR principles.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's symmetry. Due to the symmetrical substitution pattern on the benzene (B151609) ring, two distinct proton environments are expected: the protons on the aromatic ring and the protons of the four chloromethyl groups.

Aromatic Protons (Ar-H): The two protons attached to the benzene ring (at positions 3 and 6) are chemically equivalent. They are expected to produce a single sharp signal (a singlet) because they have no adjacent protons to couple with. The chemical shift for these protons is anticipated to be in the downfield region, typically around δ 7.40 ppm . This downfield shift, compared to benzene (δ 7.34 ppm), is due to the electron-withdrawing nature of the four chloromethyl substituents.

Methylene (B1212753) Protons (-CH₂Cl): The eight protons of the four chloromethyl groups are also chemically equivalent due to the molecule's symmetry. These protons will give rise to a second, more intense singlet. Their chemical shift is expected in the range of δ 4.70 - 4.80 ppm . This position is characteristic of benzylic protons attached to a carbon that is also bonded to an electronegative chlorine atom. libretexts.org

The integration ratio of the aromatic proton signal to the methylene proton signal would be 2:8, which simplifies to 1:4, confirming the relative number of protons in each unique environment.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.40 | Singlet | 2H | Ar-H |

The ¹³C NMR spectrum further corroborates the symmetrical structure of this compound. Three distinct signals are predicted, corresponding to the three unique carbon environments in the molecule.

Substituted Aromatic Carbons (C-CH₂Cl): The four carbons of the benzene ring that are bonded to the chloromethyl groups (C1, C2, C4, C5) are chemically equivalent. These quaternary carbons are expected to resonate in the range of δ 136.0 - 138.0 ppm .

Unsubstituted Aromatic Carbons (C-H): The two carbons bonded to hydrogen atoms (C3, C6) are equivalent and are predicted to appear at a slightly upfield position compared to the substituted carbons, typically around δ 131.0 - 133.0 ppm .

Methylene Carbons (-CH₂Cl): The four equivalent carbons of the chloromethyl groups are expected to produce a signal in the aliphatic region, typically around δ 44.0 - 46.0 ppm . The attachment to the electronegative chlorine atom causes a significant downfield shift compared to a simple methyl group on a benzene ring (as in durene, ~19 ppm). chemicalbook.com

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~ 137.0 | Ar-C -CH₂Cl |

| ~ 132.0 | Ar-C -H |

While the one-dimensional spectra of this highly symmetric molecule are straightforward, two-dimensional (2D) NMR experiments provide definitive proof of its structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment, which shows correlations between coupled protons, would be expected to show no cross-peaks for this molecule. This is because the aromatic protons and the methylene protons exist as two distinct, isolated spin systems (singlets) and are not coupled to each other. nih.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. nih.gov The HSQC spectrum of this compound would display two cross-peaks:

A correlation between the aromatic proton signal (~δ 7.40 ppm) and the unsubstituted aromatic carbon signal (~δ 132.0 ppm).

A correlation between the methylene proton signal (~δ 4.75 ppm) and the methylene carbon signal (~δ 45.0 ppm).

A ³J correlation from the methylene protons (-CH₂ Cl) to the unsubstituted aromatic carbons (Ar-C -H).

A ²J correlation from the methylene protons (-CH₂ Cl) to the substituted aromatic carbons they are attached to (Ar-C -CH₂Cl).

A ²J correlation from the aromatic protons (Ar-H ) to the adjacent substituted aromatic carbons (Ar-C -CH₂Cl).

These 2D NMR experiments, when used in combination, provide an unambiguous assignment of all proton and carbon signals and confirm the 1,2,4,5-substitution pattern.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular formula is C₁₀H₁₀Cl₄, corresponding to a monoisotopic mass of approximately 270.95 Da and an average molecular weight of 271.99 g/mol .

A key feature in the mass spectrum is the distinctive isotopic pattern caused by the presence of four chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion (M⁺) and any chlorine-containing fragments. The molecular ion region will show a series of peaks at m/z corresponding to [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺, and [M+8]⁺, with relative intensities determined by the statistical probability of the different isotopic combinations.

Under electron ionization (EI), the molecular ion is expected to undergo fragmentation via several pathways common to benzylic halides: libretexts.orgdocbrown.info

Loss of a Chlorine Radical: Cleavage of a C-Cl bond can lead to the formation of an [M-Cl]⁺ ion.

Loss of a Chloromethyl Radical: Benzylic cleavage is a highly favorable fragmentation pathway, resulting in the loss of a ·CH₂Cl radical to form a stable [M-CH₂Cl]⁺ ion. This is often a prominent peak in the spectrum.

Loss of HCl: The elimination of a molecule of hydrogen chloride can also occur, leading to an [M-HCl]⁺ fragment.

Formation of Phenyl Cations: Further fragmentation can lead to smaller, stable aromatic ions, such as the phenyl cation at m/z 77. docbrown.info

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl isotope) | Proposed Fragment Ion | Formula of Ion |

|---|---|---|

| 270 | [M]⁺ | [C₁₀H₁₀Cl₄]⁺ |

| 235 | [M-Cl]⁺ | [C₁₀H₁₀Cl₃]⁺ |

| 221 | [M-CH₂Cl]⁺ | [C₉H₈Cl₃]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic methods like IR and UV-Vis provide rapid information about the functional groups present and the electronic nature of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. Based on data from analogous compounds like 1,2,4,5-tetramethylbenzene (B166113), key absorptions would be anticipated. nist.govchemicalbook.com

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂) |

| ~ 1610, 1475 | C=C Stretch | Aromatic Ring |

| ~ 870 | C-H Bend (out-of-plane) | 1,2,4,5-tetrasubstituted ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or hexane) is expected to be dominated by π → π* electronic transitions within the benzene ring. Compared to unsubstituted benzene, which shows a characteristic absorption band (B-band) around 255 nm, the presence of four alkyl-like chloromethyl substituents is expected to cause a bathochromic (red) shift to a longer wavelength. msu.edu The maximum absorption (λmax) is predicted to occur in the range of 270 - 290 nm .

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Molecular Geometry: The central benzene ring is expected to be essentially planar. docbrown.info The C-C bond lengths within the ring may show slight deviations from the 1.39 Å of benzene due to substituent-induced strain. The four chloromethyl groups will be attached to the ring.

Conformation: Due to significant steric hindrance between the adjacent chloromethyl groups (at positions 1 and 2, and 4 and 5), they are unlikely to be coplanar with the benzene ring. It is predicted that adjacent -CH₂Cl groups will adopt an anti-conformation, pointing in opposite directions relative to the plane of the ring to minimize steric repulsion.

Crystal Packing: In the crystal lattice, molecules would likely pack in a way that maximizes van der Waals interactions. Weak intermolecular interactions, such as C-H···Cl hydrogen bonds, may also play a role in stabilizing the crystal structure. The compound would be expected to crystallize in a common space group for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic). researchgate.netnih.gov

Table 5: Expected Molecular Geometry Parameters from X-ray Crystallography

| Parameter | Expected Value |

|---|---|

| C-C Bond Length (Aromatic) | ~ 1.39 - 1.41 Å |

| C-C Bond Length (Benzylic) | ~ 1.51 - 1.53 Å |

| C-Cl Bond Length | ~ 1.78 - 1.80 Å |

Computational and Theoretical Investigations of 1,2,4,5 Tetrakis Chloromethyl Benzene Systems

Quantum Chemical Methodologies for Electronic Structure and Reactivity Analysis

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation with various levels of approximation, these techniques provide detailed information about electron distribution, molecular energies, and reactivity. nih.gov

Density Functional Theory (DFT) has become a primary tool in quantum chemistry for its balance of accuracy and computational efficiency. q-chem.com DFT calculations are used to determine the optimal three-dimensional arrangement of atoms (geometries), the stability of different molecular conformations (energetics), and the distribution of electrons within the molecule (electronic properties). nih.govcmu.edu

For a molecule like 1,2,4,5-tetrakis(chloromethyl)benzene, DFT can be employed to calculate key parameters that dictate its reactivity. The theory is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. nih.gov By minimizing this energy functional, the ground-state electron density and energy can be obtained. arxiv.org

Key DFT-derived properties include:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure.

Electronic Energies: The total energy of the molecule, which can be used to compare the stability of isomers or different electronic states.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of reaction.

| Property | Description | Typical Application for this compound |

|---|---|---|

| Bond Lengths (Å) | Calculated distances between atomic nuclei. | Predicting C-C bond lengths in the benzene (B151609) ring and C-Cl bond lengths in the chloromethyl groups. |

| Bond Angles (°) | Angles formed by three consecutive atoms. | Determining the geometry around the substituted carbon atoms of the benzene ring. |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | Assessing the electron-donating capability of the molecule. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | Assessing the electron-accepting capability of the molecule. |

| Dipole Moment (Debye) | Measure of the overall polarity of the molecule. | Predicting intermolecular interactions and solubility. |

Beyond DFT, other quantum chemical methods offer varying levels of theory and computational cost.

Ab Initio Methods: These methods calculate molecular properties from first principles, without using experimental data for parametrization. libretexts.org They are computationally intensive but can provide highly accurate results, serving as a benchmark for other methods. nih.gov Hartree-Fock (HF) is the simplest ab initio method, which does not fully account for electron correlation. More advanced methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory build upon the HF method to include electron correlation effects, leading to greater accuracy. nih.gov For systems like this compound, ab initio calculations can be used to precisely model reaction mechanisms, transition states, and spectroscopic properties. semanticscholar.orgmdpi.com

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating parameters derived from experimental data. libretexts.orgwikipedia.org This makes them significantly faster and suitable for studying very large molecules or for high-throughput screening. researchgate.netnih.gov While less accurate than ab initio or DFT methods, they can provide valuable qualitative insights into electronic structure and reactivity, especially when comparing a series of related compounds. wikipedia.org Methods like AM1 and PM3 are examples of semi-empirical approaches. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior. nih.gov

For this compound, MD simulations can elucidate the conformational flexibility of the four chloromethyl groups. These groups can rotate around the single bond connecting them to the benzene ring, leading to various possible conformations (rotamers). MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are crucial for studying intermolecular interactions. By simulating multiple molecules of this compound, one can observe how they interact with each other in a condensed phase. These simulations can reveal information about packing arrangements in the solid state, driven by non-covalent interactions such as van der Waals forces and potential weak hydrogen bonds. chemrxiv.org

This compound is a versatile building block for creating larger, ordered structures known as supramolecular assemblies. nih.gov MD simulations are an essential tool for understanding how these molecules self-assemble. rsc.org By simulating the behavior of many molecules in a solvent, researchers can observe the spontaneous formation of aggregates, micelles, or layers. rsc.org These simulations provide mechanistic insights into the self-assembly process, revealing the key intermolecular interactions that drive the formation of these complex structures. nih.gov

Computational Materials Design and Property Prediction

Computational methods are increasingly used to design new materials with specific functionalities. By predicting the properties of hypothetical materials in silico, researchers can guide synthetic efforts toward the most promising candidates. This compound and its derivatives serve as precursors for various materials, including polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). sigmaaldrich.comossila.com

In Silico Screening of Potential Supramolecular Hosts and Polymer Precursors

Currently, there is no available research detailing the in silico screening of this compound as a building block for supramolecular hosts or as a precursor for polymers. Such studies would typically involve molecular modeling techniques to simulate the interactions of this molecule with potential guest molecules or to predict the outcomes of polymerization reactions.

For supramolecular applications, computational methods like molecular docking and molecular dynamics simulations would be employed to assess the binding affinities and specificities of potential host-guest complexes. These simulations could help identify promising candidates for applications in areas such as molecular recognition and sensing.

In the context of polymer precursors, theoretical calculations could be used to model the reaction pathways and predict the structural and electronic properties of the resulting polymers. This would allow for a virtual screening of potential polymer architectures and an initial assessment of their suitability for various applications, such as gas separation membranes or porous materials.

A hypothetical data table for such a screening is presented below to illustrate the type of information that would be generated from such computational studies.

Table 1: Hypothetical In Silico Screening Results for Supramolecular Host-Guest Interactions

| Guest Molecule | Calculated Binding Energy (kcal/mol) | Key Intermolecular Interactions | Predicted Host-Guest Complex Stability |

|---|---|---|---|

| Benzene | -5.2 | π-π stacking, C-H···Cl | Moderate |

| Toluene | -6.1 | π-π stacking, C-H···π, C-H···Cl | Moderate-High |

| p-Xylene | -7.3 | Enhanced π-π stacking, C-H···Cl | High |

Predicting the Influence of Structural Modifications on Material Performance

The prediction of how structural modifications to this compound would influence the performance of resulting materials is an area that would heavily rely on computational and theoretical methods. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) modeling would be instrumental.

By systematically altering the chemical structure of the molecule in a computational model—for instance, by replacing the chloromethyl groups with other functional groups or by modifying the benzene core—researchers could predict the resulting changes in material properties. These properties could include thermal stability, mechanical strength, electronic conductivity, and porosity.

For example, DFT calculations could be used to determine the electronic band gap of polymers derived from different substituted benzene precursors, providing insight into their potential as semiconductor materials. Molecular dynamics simulations could be used to predict the bulk properties of these materials, such as their density and glass transition temperature.

The following table illustrates the kind of predictive data that could be generated through such computational investigations.

Table 2: Predicted Influence of Structural Modifications on Polymer Properties

| Structural Modification | Predicted Electronic Band Gap (eV) | Predicted Young's Modulus (GPa) | Predicted Thermal Stability (°C) |

|---|---|---|---|

| None (Chloromethyl) | 4.5 | 3.2 | 350 |

| Fluoromethyl substitution | 4.8 | 3.5 | 320 |

| Bromomethyl substitution | 4.3 | 3.1 | 370 |

Emerging Research Frontiers and Future Prospects of 1,2,4,5 Tetrakis Chloromethyl Benzene in Chemical Sciences

Exploration of Novel Reaction Pathways and Catalytic Transformations

The four benzylic chloride groups of 1,2,4,5-tetrakis(chloromethyl)benzene serve as highly reactive sites for a multitude of chemical transformations. This reactivity is the foundation for its use in synthesizing more complex molecules and materials. Nucleophilic substitution reactions are common, allowing the chlorine atoms to be replaced by a wide range of functional groups, thereby creating a diverse library of derivatives.

The analogous compound, 1,2,4,5-tetrakis(bromomethyl)benzene (B96394), is frequently used in the synthesis of tetrapodal imidazolium (B1220033) ligands and various thiacyclophanes. sigmaaldrich.com These transformations highlight the potential of the chloromethyl analogue to undergo similar regioselective cyclization reactions. researchgate.net For instance, its reaction with multidentate ligands can lead to the formation of macrocycles and cage-like structures.

Furthermore, derivatives of the 1,2,4,5-tetrasubstituted benzene (B151609) core are instrumental in constructing porous organic polymers (POPs). These syntheses often involve coupling reactions, such as Friedel-Crafts alkylation, where the reactive sites on the benzene derivative connect with other monomers to form a cross-linked network. rsc.org Some of these resulting polymers exhibit catalytic activity themselves, for example, in visible-light-promoted aqueous organic transformations. rsc.org The development of such materials opens up new avenues for heterogeneous catalysis, providing stable and reusable catalysts for important chemical processes.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Nucleophilic Substitution | Imidazoles, Thiols | Tetrapodal ligands, Thiacyclophanes | sigmaaldrich.com |

| Friedel-Crafts Alkylation | Formaldehyde (B43269) dimethyl acetal (B89532) (FDA) | Hyper-crosslinked Porous Organic Polymers (POPs) | rsc.org |

| Cyclization Reactions | Dithiols, Diamines | Macrocycles, Cage compounds | researchgate.net |

Development of Responsive and Adaptive Supramolecular Systems with Tunable Properties

The rigid and symmetric scaffold of this compound makes it an ideal platform for constructing sophisticated supramolecular systems. By functionalizing the chloromethyl groups, researchers can introduce recognition sites or photoactive units, leading to materials that can respond to external stimuli such as light, heat, or the presence of specific analytes.

A notable example involves the use of 1,2,4,5-tetrakis(diphenylphosphino)benzene, a derivative, in the formation of heterotrimetallic assemblies. nih.gov These complex structures are designed to control the separation and spatial orientation of redox-active groups, which is crucial for applications in quantum information sciences. nih.gov The ability to precisely arrange metal centers within a molecular framework allows for the fine-tuning of electronic and magnetic properties.

Another area of interest is the development of chemical sensors. Coordination polymers synthesized from ligands like 1,2,4,5-tetrakis(4-pyridylvinyl)benzene have shown promise as multi-responsive luminescent sensors. rsc.org These materials can detect toxic metal ions such as Hg²⁺, CrO₄²⁻, and Cr₂O₇²⁻ in water through luminescence quenching. rsc.org The design of such sensors relies on the specific interactions between the analyte and the functional groups of the supramolecular assembly. The development of electro-responsive materials based on the benzene-1,2,4,5-tetracarbaldehyde (B1339065) core further underscores the potential for creating dynamic and functional systems. lu.se

Advanced Polymeric Materials with Tailored Architectures and Functionalities

The use of this compound and its derivatives as monomers has led to a surge in the development of advanced polymeric materials, particularly Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs). These materials are characterized by their high surface areas, permanent porosity, and exceptional stability.

POPs are typically amorphous, hyper-crosslinked polymers, while COFs are crystalline. The choice of monomers and the synthetic conditions allow for precise control over the pore size, surface area, and functionality of the resulting material. For example, POPs synthesized via copper-catalyzed alkyne-azide "click" chemistry from tetrahedral building blocks exhibit high thermal and chemical stability, making them attractive for gas storage applications. northwestern.edu

Derivatives such as 1,2,4,5-tetrakis(4-formylphenyl)benzene are used to construct COFs for applications including iodine uptake and photocatalytic hydrogen evolution. ossila.com The modular nature of these syntheses allows for the incorporation of various functional units to impart specific properties. For instance, thiol-decorated COFs have been developed for high-performance supercapacitors and heterogeneous catalysis. ossila.com

| Polymer Type | Monomer Derivative | Key Properties | Potential Application | Reference |

| Porous Organic Polymer (POP) | Tetrakis(4-ethynylphenyl)methane + Tetrakis(4-azidophenyl)methane | High surface area (1260 m²/g), Microporous | Gas Storage | northwestern.edu |

| Porous Organic Polymer (POP) | 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene | High stability, Photoelectric response | Heterogeneous Photocatalysis | rsc.org |

| Covalent Organic Framework (COF) | 1,2,4,5-Tetrakis(4-formylphenyl)benzene | High stability, High surface area | Iodine uptake, Supercapacitors | ossila.com |

| Luminescent Microporous Organic Polymer (LMOP) | 1,3,5-Tri(4-ethenylphenyl)benzene | Microporous (BET surface areas 391-791 m²/g), Luminescent | Chemical Sensing | researchgate.net |

Synergistic Experimental and Computational Approaches for Accelerated Discovery

The rational design of complex molecules and materials derived from this compound greatly benefits from the integration of computational modeling with experimental synthesis and characterization. rsc.org Computational methods, such as Density Functional Theory (DFT), allow researchers to predict molecular geometries, electronic structures, and reaction pathways before undertaking extensive laboratory work.

This synergistic approach is crucial for understanding the intricate non-covalent interactions, such as aromatic stacking, that govern the formation of supramolecular assemblies. rsc.org It also aids in predicting the properties of novel POPs and COFs, guiding the selection of monomers and synthetic strategies to achieve desired functionalities. For example, quantum chemical calculations were used to evaluate the electron donor properties of 1,2,4,5-tetrakis(tetramethylguanidino)benzene, providing insights that were consistent with experimental cyclic voltammetry measurements. researchgate.net

By simulating reaction mechanisms and predicting material properties, computational chemistry accelerates the discovery and optimization of new materials. This collaboration between theoretical and experimental chemists is essential for tackling the challenges in designing next-generation functional materials with precisely controlled architectures and properties. nih.gov

Potential Applications in Nanoscience and Advanced Functional Materials

The unique structural characteristics of this compound and its derivatives position them as key components in the development of a wide array of advanced functional materials with applications in nanoscience.

Gas Storage and Separation: The high surface area and tunable porosity of POPs and COFs derived from this scaffold make them excellent candidates for storing gases like hydrogen and methane, as well as for separating gas mixtures. northwestern.edu

Environmental Remediation: Functionalized frameworks have demonstrated high efficacy in capturing environmental pollutants. For example, certain COFs exhibit superior iodine uptake capacity, which is relevant for capturing radioactive iodine waste. ossila.com Phenyl-containing POPs have also been shown to be highly efficient adsorbents for removing antibiotics like tetracycline (B611298) from water. mdpi.com

Electronics and Energy: The ability to create ordered, conjugated polymeric structures opens possibilities in organic electronics. Thiol-functionalized COFs have been successfully employed as materials for high-performance supercapacitors. ossila.com Furthermore, specific COF structures have shown activity as photocatalysts for hydrogen evolution from water, a critical process for clean energy production. ossila.com

High-Energy Materials: The diazido derivative, 1,2,4,5-tetrakis(diazidomethyl)benzene, is of interest for high-energy research and as a potential precursor for the synthesis of nitrogen-rich carbon nanostructures. nih.gov

Quantum Computing: Complex multimetallic assemblies built on the tetrakis(diphenylphosphino)benzene ligand are being explored as platforms for creating and controlling quantum bits (qubits), which form the basis of quantum computing. nih.gov

The continued exploration of this compound and its derivatives promises to yield a new generation of smart materials with unprecedented functionalities, addressing key challenges in energy, environment, and technology.

Q & A

Q. What are the standard synthetic routes for preparing 1,2,4,5-Tetrakis(chloromethyl)benzene?

The compound is typically synthesized via radical halogenation of 1,2,4,5-tetramethylbenzene (durene) using chlorinating agents. A method analogous to bromination (as seen in bromomethyl derivatives) involves reacting durene with N-chlorosuccinimide (NCS) in the presence of a radical initiator like dibenzoyl peroxide (BPO) in a chlorinated solvent (e.g., CCl₄) under reflux . Optimization of reaction time, temperature, and stoichiometry is critical to achieving high yields.

Q. How can the purity and structural integrity of this compound be validated?

Structural confirmation requires ¹H/¹³C NMR to identify methylene chloride (–CH₂Cl) groups (δ ~4.5–5.0 ppm in ¹H NMR; δ ~40–45 ppm in ¹³C NMR). FT-IR spectroscopy verifies C–Cl stretching vibrations (~550–750 cm⁻¹). For crystalline samples, single-crystal X-ray diffraction can resolve molecular packing, as demonstrated for bromomethyl analogs . Purity is assessed via HPLC or GC-MS , with elemental analysis (C, H, Cl) providing complementary validation.

Q. What solvents and conditions are optimal for handling this compound?

The compound is moisture-sensitive and prone to hydrolysis. Use anhydrous chlorinated solvents (e.g., dichloromethane, chloroform) under inert atmospheres (N₂/Ar). Storage at 0–4°C in amber vials minimizes degradation. Safety protocols include PPE (gloves, goggles) and fume hoods due to potential lachrymatory effects and reactivity .

Advanced Research Questions

Q. How do halogen interactions influence the crystal packing of this compound?

Structural studies on bromomethyl analogs reveal that C–H···X (X = Cl, Br) and X···X interactions dominate packing. For chloromethyl derivatives, C–H···Cl hydrogen bonds (2.7–3.2 Å) and Cl···Cl contacts (3.3–3.5 Å) likely stabilize the lattice. These interactions can be probed via X-ray crystallography and analyzed using software like Mercury or CrystalExplorer .

Q. Can this compound serve as a precursor for porous organic polymers (POPs)?

Yes. The compound’s tetrafunctional chloromethyl groups enable Friedel-Crafts alkylation with aromatic linkers (e.g., benzene, triphenylbenzene) using Lewis acids like AlCl₃. Resulting POPs exhibit microporosity (surface area >500 m²/g) and applications in gas storage (H₂, CO₂). Characterization involves solid-state ¹³C CP-MAS NMR , N₂ adsorption isotherms , and thermogravimetric analysis (TGA) .

Q. What catalytic systems can be derived from this compound?

Quaternization of chloromethyl groups with N-heterocycles (e.g., benzimidazole) yields tetraionic salts effective in cross-coupling reactions. For example, Pd(OAc)₂ complexes of such salts catalyze direct arylation of heteroaromatics (thiazoles, thiophenes) with aryl halides. Catalytic efficiency is assessed via GC-MS or ¹H NMR to quantify yields and turnover numbers (TONs) .

Q. How does the electronic structure of this compound influence its reactivity?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates charge distribution and frontier molecular orbitals. The electron-withdrawing Cl atoms polarize the benzene ring, activating methylene groups for nucleophilic substitution. Experimental validation includes kinetic studies (e.g., SN2 reactivity with amines) and Hammett plots correlating substituent effects .

Notes

- Contradictions : While bromomethyl analogs are well-studied, direct data on chloromethyl derivatives is sparse. Assumptions about analogous reactivity should be validated experimentally.

- Safety : Chloromethyl compounds are irritants and potential alkylating agents. Follow institutional guidelines for hazardous waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products